molecular formula C10H17NOS B6226826 2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol CAS No. 774193-68-9

2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol

Cat. No. B6226826
CAS RN: 774193-68-9
M. Wt: 199.3
InChI Key:
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Description

2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol, also known as 2M2MP, is an organosulfur compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a colorless, volatile liquid with a pungent odor. 2M2MP has a low vapor pressure, a low solubility in water, and a high melting point. It is an important intermediate in the synthesis of various compounds and is used in the production of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol has been shown to act as an inhibitor of the enzyme cytochrome P450 2C19 (CYP2C19). This enzyme is involved in the metabolism of a number of drugs, including some antidepressants and antiepileptic drugs. Inhibition of this enzyme can lead to an increase in the concentration of the drug in the body, resulting in an increased risk of adverse side effects.
Biochemical and Physiological Effects
2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of several enzymes, including cytochrome P450 2C19 (CYP2C19), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). In addition, it has been shown to have anti-inflammatory and anti-oxidant properties, as well as the ability to modulate the activity of immune cells.

Advantages and Limitations for Lab Experiments

2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low vapor pressure, which makes it ideal for use in closed systems. In addition, it is a relatively inexpensive reagent and can be stored at room temperature. However, it has a low solubility in water and a high melting point, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of 2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol are still being explored. Future research could focus on its use as a catalyst in the synthesis of pharmaceuticals and agrochemicals, as well as its potential as an inhibitor of other enzymes involved in drug metabolism. Additionally, further research could be conducted to explore its potential as an anti-inflammatory and anti-oxidant agent, as well as its potential to modulate the activity of immune cells. Finally, research could be conducted to explore its potential as an inhibitor of cancer cell growth.

Synthesis Methods

2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol can be synthesized via a number of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a base. This reaction produces an ether, which can then be hydrolyzed to form 2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol. Other methods of synthesis include the use of sulfur-containing compounds, such as thiophenols, and the use of organometallic compounds, such as Grignard reagents.

Scientific Research Applications

2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol has been studied extensively in the fields of chemistry and biochemistry. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential applications in the fields of pharmacology, biochemistry, and cell biology.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol involves the reaction of 2-methyl-2-nitropropane-1,3-diol with 3-methylthiophen-2-ylmagnesium bromide, followed by reduction of the resulting nitro compound with sodium borohydride and subsequent protection of the amine group with tert-butyloxycarbonyl (BOC) group. The BOC group is then removed with trifluoroacetic acid, and the resulting amine is reacted with formaldehyde and hydrogen chloride to yield the final product.", "Starting Materials": [ "2-methyl-2-nitropropane-1,3-diol", "3-methylthiophen-2-ylmagnesium bromide", "sodium borohydride", "tert-butyloxycarbonyl chloride", "trifluoroacetic acid", "formaldehyde", "hydrogen chloride" ], "Reaction": [ "Step 1: Reaction of 2-methyl-2-nitropropane-1,3-diol with 3-methylthiophen-2-ylmagnesium bromide in THF to yield the corresponding nitro compound.", "Step 2: Reduction of the nitro compound with sodium borohydride in methanol to yield the corresponding amine.", "Step 3: Protection of the amine group with tert-butyloxycarbonyl (BOC) group in DMF to yield the BOC-protected amine.", "Step 4: Removal of the BOC group with trifluoroacetic acid in dichloromethane to yield the free amine.", "Step 5: Reaction of the free amine with formaldehyde and hydrogen chloride in ethanol to yield the final product, 2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol." ] }

CAS RN

774193-68-9

Product Name

2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol

Molecular Formula

C10H17NOS

Molecular Weight

199.3

Purity

95

Origin of Product

United States

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